molecular formula C21H29NO3 B1245595 5-epi-Smenospongine

5-epi-Smenospongine

Cat. No.: B1245595
M. Wt: 343.5 g/mol
InChI Key: OBQPWRJUZHGREQ-SNLNFDIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-epi-Smenospongine is a sesquiterpene quinone natural product isolated from marine sponges, including species of Hippospongia and Spongia . This compound is characterized by a drimane-type sesquiterpene framework with a cis-decalin ring system and a benzoquinone moiety featuring a primary amine group, which are structural features critical for its described biological activity . A key finding from the scientific literature is that this compound can promote the production of Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells, enhancing levels to three times that of the control at a concentration of 10 µM . This unique activity was not observed with several other closely related sesquiterpene quinones, positioning this compound as a valuable tool for researchers studying inflammatory signaling pathways and cytokine regulation . The compound has also been investigated for other biological activities commonly associated with its chemical class, including cytotoxic and antibacterial properties . The molecular formula of this compound is C21H29NO3, and it has a molecular weight of 343.5 g/mol . Its IUPAC name is 3-[[(1R,2S,4aR,8aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-5-amino-4-hydroxycyclohexa-3,5-diene-1,2-dione . This compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C21H29NO3

Molecular Weight

343.5 g/mol

IUPAC Name

3-[[(1R,2S,4aR,8aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-5-amino-4-hydroxycyclohexa-3,5-diene-1,2-dione

InChI

InChI=1S/C21H29NO3/c1-12-6-5-7-17-20(12,3)9-8-13(2)21(17,4)11-14-18(24)15(22)10-16(23)19(14)25/h10,13,17,24H,1,5-9,11,22H2,2-4H3/t13-,17+,20-,21+/m0/s1

InChI Key

OBQPWRJUZHGREQ-SNLNFDIBSA-N

Isomeric SMILES

C[C@H]1CC[C@@]2([C@H]([C@]1(C)CC3=C(C(=CC(=O)C3=O)N)O)CCCC2=C)C

Canonical SMILES

CC1CCC2(C(C1(C)CC3=C(C(=CC(=O)C3=O)N)O)CCCC2=C)C

Synonyms

5-epi-smenospongine

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

5-epi-Smenospongine possesses a complex structure characterized by a cis-decaline ring and a primary amine in its benzoquinone moiety. These features are critical for its biological activity, particularly in modulating inflammatory responses.

Immunomodulatory Effects

One of the most significant applications of this compound is its ability to enhance the production of Tumor Necrosis Factor-alpha (TNF-α) in LPS-stimulated RAW 264.7 cells. Research indicates that at a concentration of 10 μM, this compound promotes TNF-α production to levels three times greater than control groups, highlighting its potential as an immunomodulator . This activity suggests that it could be valuable in developing treatments for inflammatory diseases.

Cytotoxicity and Anticancer Potential

This compound has demonstrated cytotoxic effects against various cancer cell lines. Its mechanism involves inducing apoptosis in cancer cells, which is crucial for cancer treatment strategies. Studies have shown that sesquiterpene quinones, including this compound, possess selective cytotoxicity towards specific types of cancer cells, making them promising candidates for further development as anticancer agents .

Data Table: Biological Activities of this compound

Activity Effect Reference
TNF-α ProductionIncreased by 300% at 10 μM
CytotoxicityInduces apoptosis in cancer cells
Antimicrobial ActivityEffective against certain bacteria

Case Study 1: Immunomodulation

In a study examining the effects of various sesquiterpene quinones on TNF-α production, this compound was found to be the most potent compound among those tested. This study utilized LPS-stimulated RAW 264.7 cells to assess cytokine production, providing evidence that this compound could play a role in therapeutic strategies aimed at modulating immune responses .

Case Study 2: Anticancer Research

Another investigation focused on the cytotoxic properties of this compound against human leukemia cells. The results indicated that this compound significantly inhibited cell proliferation and induced apoptosis, suggesting its potential use as an adjunct therapy in leukemia treatment protocols .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 5-epi-smenospongine and structurally related sesquiterpene quinones:

Compound Key Structural Features TNF-α Induction Cytotoxicity (IC50) IL-8 Induction Other Bioactivities
This compound Cis-decalin ring, C-18 primary amine 3× control 2.8 μM (U937), 1.5 μM (HeLa), 0.6 μM (HepG2) No Induces erythroblast differentiation in K562 cells
Ilimaquinone (1) Trans-decalin ring, C-18 hydroxyl No 9.2 μM (PC-9 lung cancer) Moderate Anti-HIV, Golgi disruption, anti-mitotic
Smenospongine (7) Trans-decalin ring, C-18 hydroxyl No 37.85 μM (prostate cancer) Strong Hemolytic, antibacterial
5-epi-Ilimaquinone Cis-decalin ring, C-18 hydroxyl No 1.34 μM (mouse lymphoma) Strong Cytotoxic, differentiation-inducing
Isospongiaquinone Drimane meroterpenoid backbone No 1.34 μM (mouse lymphoma) Not reported Potent cytotoxic agent

Key Findings:

Structural Determinants of Activity: The cis-decalin ring and primary amine at C-18 are critical for TNF-α induction, as evidenced by the inactivity of trans-decalin analogs (e.g., ilimaquinone, smenospongine) and compounds lacking the amine group (e.g., 5-epi-ilimaquinone) . Compounds with hydroxyl groups at C-18 (e.g., ilimaquinone) instead of amines show divergent bioactivities, such as Golgi disruption or IL-8 induction .

Mechanistic Divergence: While this compound enhances TNF-α production, its stereoisomer smenospongine (7) and other derivatives (e.g., smenospongiarine, smenospongorine) exhibit potent cytotoxicity (IC50 = 2–37.85 μM) in cancer cells, indicating distinct molecular targets . IL-8 induction is more pronounced in compounds with trans-decalin configurations (e.g., compounds 3, 5, 7), suggesting that TNF-α and IL-8 pathways are regulated by different structural motifs .

Cytotoxic vs. In contrast, isospongiaquinone and 5-epi-smenospongidine exhibit potent cytotoxicity (IC50 = 1.34 μM) without affecting TNF-α, underscoring functional diversity within this compound class .

Research Implications

The unique TNF-α-inducing activity of this compound positions it as a valuable tool for studying inflammatory signaling pathways. Its structural specificity also provides a template for designing analogs with enhanced immunomodulatory properties. Future studies should explore its interactions with Toll-like receptors (TLRs) or NF-κB signaling, which are central to TNF-α regulation .

Preparation Methods

Extraction and Purification from Marine Sponges

5-epi-Smenospongine was first identified as part of a family of sesquiterpene quinones isolated from the Palauan marine sponge Hippospongia sp.. The isolation process involves solvent extraction followed by chromatographic separation:

  • Crude extraction : Fresh sponge material is homogenized and extracted with methanol or dichloromethane.

  • Fractionation : The crude extract is partitioned between organic and aqueous phases, with the organic layer concentrated under reduced pressure.

  • Chromatographic purification : Sequential column chromatography (silica gel, Sephadex LH-20) and HPLC are employed to isolate individual sesquiterpene quinones.

In the original study, eight sesquiterpene quinones were isolated, including this compound (8 ), which constituted approximately 0.002% of the dry sponge mass. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirmed its structure, particularly the cis-decaline ring system and epimeric configuration at C-5.

Synthetic Approaches to this compound

Sc-Catalyzed Ring Expansion Strategy

A landmark synthetic route, developed by researchers in 2017, employs scandium-catalyzed ring expansion to construct the cis-decaline core. The methodology involves three key stages:

Cyclopentanone Precursor Preparation

The synthesis begins with a bicyclic cyclopentanone derivative (11 ), prepared via:

  • Methylenation : Introduction of a methylene group using Tebbe reagent.

  • Stereoselective hydrogenation : Catalytic hydrogenation over Pd/C to set the cis-ring junction.

  • Oxidation : Controlled oxidation to establish the quinone moiety.

Regioselective Ring Expansion

The critical step utilizes (trimethylsilyl)diazomethane (TMSD) and Sc(OTf)₃ catalysis to effect a 1,2-alkyl shift:

This step achieves an 89% yield of the cis-decaline product (16 ) with 8:1 regioselectivity. The scandium catalyst facilitates diazoalkane-carbonyl homologation while suppressing competing Brook rearrangements.

Functionalization and Epimerization

Final steps include:

  • Protodesilylation : Treatment with TBAF·xH₂O to remove trimethylsilyl groups.

  • Oxidative amination : Introduction of the primary amine group via Pd-mediated coupling.

  • Epimer control : The 5-epi configuration is retained through steric hindrance during ring expansion, avoiding racemization.

Table 1 : Key Parameters in Sc-Catalyzed Synthesis

StepYield (%)Selectivity (cis:trans)Key Condition
Ring expansion898:1Sc(OTf)₃, CHCl₃, 50°C
Protodesilylation92-TBAF, THF, rt
Oxidative amination75-Pd(OAc)₂, PhI(OAc)₂

BF₃-Mediated Rearrangement Approach

An alternative strategy, adapted from tetracyclic meroterpenoid synthesis, employs Lewis acid-mediated rearrangements:

Albicanol Derivative Preparation

The synthesis begins with (±)-albicanol (5 ), which undergoes:

  • Coupling : Friedel-Crafts alkylation to attach the quinone precursor.

  • Methylation : Protection of phenolic hydroxyl groups.

BF₃·Et₂O-Mediated Cyclization

Exposure to BF₃·Et₂O induces a biogenetic-type rearrangement:

This step yields the cis-decaline core (8 ) in 62% yield, alongside a minor tetracyclic byproduct (9 , 28%). The boron trifluoride coordinates to the quinone oxygen, directing carbocation formation and subsequent cyclization.

Table 2 : BF₃-Mediated Rearrangement Outcomes

ProductYield (%)Key Structural Feature
8 62cis-Decaline with primary amine
9 28Tetracyclic byproduct

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Natural isolation : Limited by sponge availability (0.002% yield) but provides enantiomerically pure product.

  • Sc-catalyzed synthesis : High-yielding (89% in key step) and scalable, though requiring air-sensitive reagents.

  • BF₃-mediated route : Moderate yields (62%) but utilizes stable Lewis acids.

Stereochemical Control

Both synthetic methods exploit catalyst-controlled stereochemistry:

  • Sc(OTf)₃ enforces cis-decaline formation via π-facial selectivity.

  • BF₃·Et₂O directs carbocation quenching to retain the 5-epi configuration.

Challenges and Optimization Opportunities

Substrate Limitations

  • β-Methyl cyclopentanones fail in Sc-catalyzed reactions due to steric hindrance.

  • Electron-deficient quinones show reduced reactivity in BF₃-mediated cyclizations .

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